(3S,4S,5S)-5-(Hydroxymethyl)piperidine-3,4-diol
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Overview
Description
L-Isofagomine is a nitrogen-containing chimeric structure related to D-glucose. It is a potent inhibitor of β-glucosidases, which are enzymes involved in the hydrolysis of glycosidic bonds. This compound has gained significant interest in the field of glycosciences due to its ability to inhibit glycosidases from various sources .
Preparation Methods
L-Isofagomine can be synthesized through several methods. One notable method involves the use of D-(-)-arabinose and L-(-)-xylose as starting materials. The process includes multiple steps such as protection, oxidation, and reduction reactions to achieve the desired product . Another method involves the derivatization of the ring nitrogen to produce N-modified isofagomine analogues . Industrial production methods often utilize these synthetic routes to produce L-Isofagomine in large quantities.
Chemical Reactions Analysis
L-Isofagomine undergoes various chemical reactions, including:
Oxidation: L-Isofagomine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions, particularly on the ring nitrogen, can produce a range of N-modified analogues.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often derivatives of L-Isofagomine with modified functional groups.
Scientific Research Applications
L-Isofagomine has a wide range of scientific research applications:
Chemistry: It is used as a glycosidase inhibitor in various chemical studies.
Biology: L-Isofagomine is employed in the study of enzyme mechanisms and glycoprotein processing.
Industry: L-Isofagomine is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
L-Isofagomine exerts its effects by inhibiting β-glucosidases. It interacts with the catalytic pocket of the enzyme, stabilizing and promoting the folding of the enzyme. This interaction mimics the transition state in the hydrolysis of the glycosidic bond, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
L-Isofagomine is unique due to its potent inhibition of β-glucosidases. Similar compounds include:
Fagomine: Another glycosidase inhibitor with a similar structure.
1-Deoxynojirimycin: A potent inhibitor of glycosidases used in the treatment of various diseases.
Adenophorine: A natural glycosidase inhibitor with therapeutic potential.
L-Isofagomine stands out due to its high potency and selectivity for β-glucosidases, making it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4S,5S)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m0/s1 |
InChI Key |
QPYJXFZUIJOGNX-ZLUOBGJFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](CN1)O)O)CO |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO |
Origin of Product |
United States |
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